4-Amino-5-methylaminosulphonyl-o-anisic acid
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Overview
Description
4-Amino-5-methylaminosulphonyl-o-anisic acid is an organic compound with the molecular formula C9H12N2O5S. It is known for its unique structure, which includes an amino group, a methylamino group, a sulphonyl group, and a methoxy group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methylaminosulphonyl-o-anisic acid typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.
Introduction of Functional Groups: The amino group is introduced through nitration followed by reduction. The methoxy group is added via methylation reactions.
Sulphonylation: The sulphonyl group is introduced using sulphonyl chloride under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Bulk Nitration and Reduction: Large quantities of starting materials are nitrated and reduced in reactors.
Continuous Sulphonylation: The sulphonylation step is carried out in continuous flow reactors to maintain consistency.
Automated Purification: Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methylaminosulphonyl-o-anisic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.
Substitution: The amino and methoxy groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Amino-5-methylaminosulphonyl-o-anisic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-methylaminosulphonyl-o-anisic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites.
Pathways Involved: It affects pathways related to inflammation and microbial growth by interfering with enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(ethylsulphonyl)-o-anisic acid: Similar structure but with an ethyl group instead of a methyl group.
4-Amino-2-methoxy-5-(N-methylsulfamoyl)benzoic acid: Similar structure with slight variations in functional groups
Uniqueness
4-Amino-5-methylaminosulphonyl-o-anisic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
4-amino-2-methoxy-5-(methylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-11-17(14,15)8-3-5(9(12)13)7(16-2)4-6(8)10/h3-4,11H,10H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSPURHCZHGMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57734-46-0 |
Source
|
Record name | 4-Amino-2-methoxy-5-[(methylamino)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57734-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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